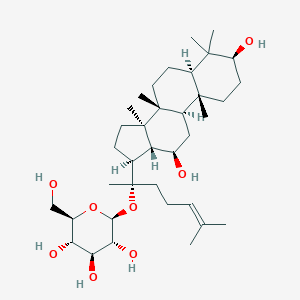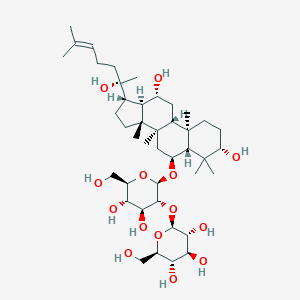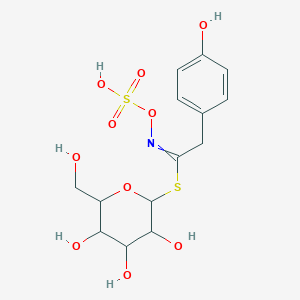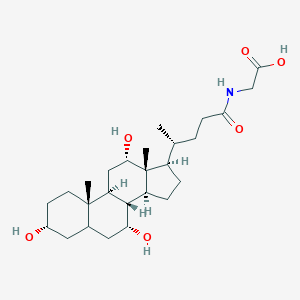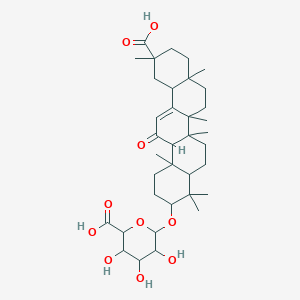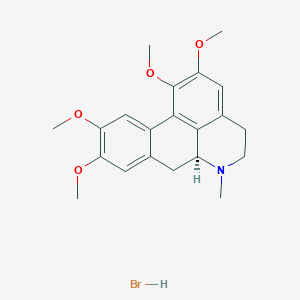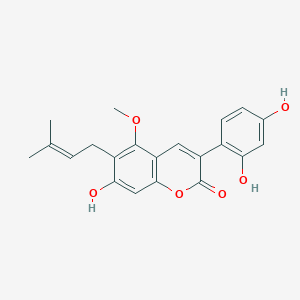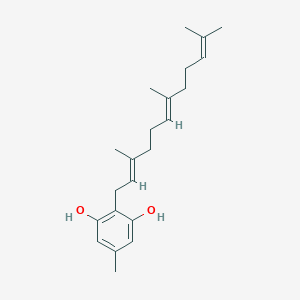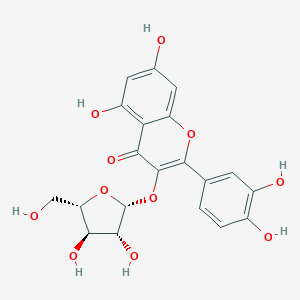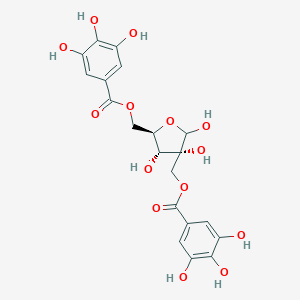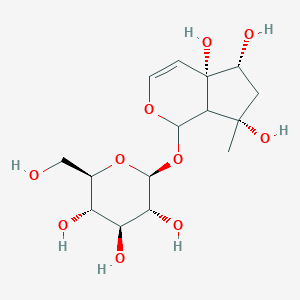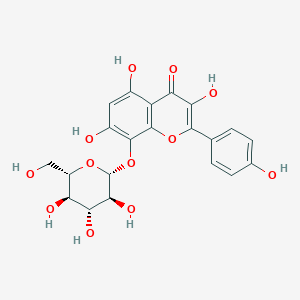
Herbacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Herbacin is a natural product that has been widely used in traditional medicine for centuries. It is derived from the leaves of the herbaceous plant, Centella asiatica, which is native to Asia and Africa. Herbacin has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and wound-healing effects. In recent years, there has been growing interest in the scientific research application of Herbacin, particularly its mechanism of action and its potential use in treating various diseases.
科学的研究の応用
Multi-Target Strategy in Diabetes and Obesity
Salacia roots, used in Ayurvedic medicine for diabetes and obesity, have been shown to modulate multiple targets related to these conditions. Notably, they impact peroxisome proliferator-activated receptor-alpha-mediated lipogenic gene transcription, angiotensin II type 1 receptor, alpha-glucosidase, aldose reductase, and pancreatic lipase. These multifaceted actions contribute to the observed improvements in type 2 diabetes and obesity-associated complications in both humans and rodents. Active constituents like mangiferin, salacinol, kotalanol, and kotalagenin 16-acetate are partly responsible for these multi-target regulatory activities, suggesting that traditional medicine like Salacia roots can provide a comprehensive approach to managing diabetes and obesity (Li, Huang, & Yamahara, 2008).
Cardiovascular Disease Prevention and Lipid Management
Niacin, also known as nicotinic acid, has been used for over 40 years in the prevention and treatment of coronary heart disease. It has consistently demonstrated reductions in clinical events and lesion improvement, including a significant reduction in mortality. Differences in trial designs and populations have led to varied outcomes, but overall, niacin effectively manages dyslipidemia, a key factor in cardiovascular disease. It does so by modulating lipoproteins and possessing antioxidant and anti-inflammatory properties, offering a valuable medication for cardiovascular risk reduction (Superko, Zhao, Hodis, & Guyton, 2017).
Stroke Recovery and Neuroplasticity
Niacin has been identified as a potential therapeutic agent for stroke recovery. It promotes synaptic plasticity and axon growth in the ischemic brain, which is mediated by brain-derived neurotrophic factor and tropomyosin-related kinase B pathways. This suggests a significant role for niacin in enhancing neurological recovery post-stroke (Cui, Chopp, Zacharek, Roberts, Buller, Ion, & Chen, 2010).
Dermatological Applications
Niacinamide, an amide of vitamin B3, exhibits various dermatological benefits when applied topically. Its bioavailability ensures antipruritic, antimicrobial, vasoactive, photo-protective, sebostatic, and lightening effects. Niacinamide influences NFκB-mediated transcription of signaling molecules by inhibiting nuclear poly (ADP-ribose) polymerase-1, showcasing its potential in treating various skin conditions (Wohlrab & Kreft, 2014).
Herbicidal Activity
Nicotinic acid, also known as niacin, has been used as a basis for developing new herbicides. A study synthesizing a series of N-(arylmethoxy)-2-chloronicotinamides revealed that some derivatives exhibited excellent herbicidal activity, providing a pathway for the development of more effective and natural-product-based herbicides (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
特性
CAS番号 |
11021-22-0 |
|---|---|
製品名 |
Herbacin |
分子式 |
C21H20O12 |
分子量 |
464.4 g/mol |
IUPAC名 |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-11-13(26)15(28)17(30)21(31-11)33-19-10(25)5-9(24)12-14(27)16(29)18(32-20(12)19)7-1-3-8(23)4-2-7/h1-5,11,13,15,17,21-26,28-30H,6H2/t11-,13-,15+,17-,21+/m0/s1 |
InChIキー |
WWEKCPWUOZWBRI-USXYKIIOSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
同義語 |
Herbacetin 8-O-β-D-glucopyranoside; 8-(β-D-Glucopyranosyloxy)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; Herbacin (glycoside) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



